2-(hexane-3-sulfinyl)-3-methylbutanoic acid
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Overview
Description
2-(hexane-3-sulfinyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a sulfinyl group attached to a hexane chain and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexane-3-sulfinyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is the sulfoxidation of a hexane derivative followed by the introduction of the methylbutanoic acid group. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to achieve the sulfoxidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(hexane-3-sulfinyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfinyl group to a sulfone.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted sulfinyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hexane-3-sulfinyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(hexane-3-sulfinyl)hexane: Shares the sulfinyl group but differs in the carbon chain structure.
2-(hexane-3-sulfinyl)-5-[(2-methylpropane)sulfonyl]-1,3,4-thiadiazole: Contains a sulfinyl group and a thiadiazole ring, offering different chemical properties.
Uniqueness
2-(hexane-3-sulfinyl)-3-methylbutanoic acid is unique due to its specific combination of a sulfinyl group with a methylbutanoic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
2567498-19-3 |
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Molecular Formula |
C11H22O3S |
Molecular Weight |
234.4 |
Purity |
95 |
Origin of Product |
United States |
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